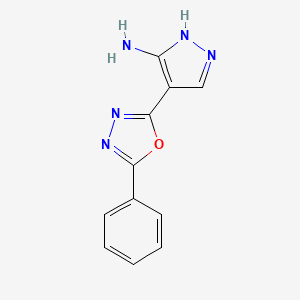

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-9-8(6-13-14-9)11-16-15-10(17-11)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMKVWFCEMCURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(NN=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine , potential chemical reactions could involve:

-

Nucleophilic Substitution : The amine group on the pyrazole ring could participate in nucleophilic substitution reactions with various electrophiles.

-

Cyclization Reactions : The presence of both pyrazole and oxadiazole rings suggests potential participation in cyclization reactions to form more complex heterocycles.

-

Coupling Reactions : The compound could undergo coupling reactions, such as Suzuki or Heck reactions, to introduce additional aryl groups.

Biological Activities

While specific biological activities of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine are not documented, related compounds have shown promising activities. For example, oxadiazole derivatives have been explored for their anticancer and antitubercular properties . Pyrazole derivatives also exhibit a range of biological activities, including antimicrobial effects .

Data Tables

| Compound Type | Synthesis Method | Biological Activity |

|---|---|---|

| Pyrazole-3-carboxylates | Reaction with phenyl hydrazine | Antimicrobial |

| Oxadiazole derivatives | Reflux with aromatic aldehydes | Anticancer, Antitubercular |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure combining a pyrazole moiety with a 1,3,4-oxadiazole ring. The presence of the phenyl group enhances its chemical properties, making it a versatile candidate for various applications. The synthesis typically involves the cyclization of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with hydrazine hydrate under reflux conditions.

Biological Activities

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine exhibits a range of biological activities, including:

Antibacterial Properties : Compounds in the oxadiazole family have demonstrated significant antibacterial effects against various pathogens. For instance, derivatives of oxadiazoles have shown efficacy against virulent phytopathogenic bacteria .

Anticancer Activity : Research indicates that this compound may inhibit specific molecular targets associated with cancer cell proliferation. Its mechanism of action often involves the modulation of pathways related to tumor growth and survival .

Anti-inflammatory Effects : The compound has also been investigated for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Applications in Medicinal Chemistry

The diverse biological activities of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine make it a promising candidate for drug development. Its applications include:

Drug Development : Given its antibacterial and anticancer properties, this compound can be explored as a lead compound in the development of new therapeutic agents. Its ability to inhibit specific enzymes or receptors makes it a target for further research in pharmacology .

Agricultural Applications : The antibacterial properties suggest potential use in agricultural settings to combat plant pathogens. The development of new agrochemicals based on this compound could enhance crop protection strategies .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine and its derivatives:

Mechanism of Action

The mechanism of action of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

Molecular Formula : C₈H₁₀N₄O

Key Differences :

- Oxadiazole Isomer : Contains a 1,2,5-oxadiazole core instead of 1,3,4-oxadiazole, altering electronic distribution and dipole moments.

- Substituent : A 2,5-dimethylpyrrole group replaces the phenyl-oxadiazole moiety, reducing aromaticity but introducing alkyl groups that may enhance lipophilicity.

- Pharmacological Relevance: 1,2,5-Oxadiazoles are noted for high-energy-density applications and pharmacological activity, though isomer differences impact target specificity .

| Property | Target Compound | 1,2,5-Oxadiazole Analog |

|---|---|---|

| H-Bond Acceptors | 5 | 3 |

| Topological Polar Surface Area | 93.6 Ų | ~75 Ų (estimated) |

| Aromatic Systems | 2 (phenyl, oxadiazole) | 1 (pyrrole) |

5-(4-Methylphenyl)-2-phenyl-3-pyrazolamine

Molecular Formula : C₁₆H₁₅N₃

Key Differences :

3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Molecular Formula : C₁₄H₁₄N₄S

Key Differences :

- Heterocycle Replacement: The 1,3,4-oxadiazole is replaced by a thiazole ring, introducing sulfur.

- Hydrogen Bonding : Fewer H-bond acceptors (3 vs. 5) but increased molecular weight (270.35 g/mol vs. 227.22 g/mol) due to the thiazole’s sulfur atom .

- Biological Implications : Thiazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity, diverging from oxadiazole-based mechanisms .

2-(4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylfuran-2-yl)-5-phenyl-1,3,4-oxadiazole

Molecular Formula : C₂₀H₁₂ClN₅O₃

Key Differences :

- Extended Structure : Incorporates a furan ring and a 4-chlorophenyl group, increasing steric bulk and electronic withdrawal effects.

- Chlorine Substituent : Enhances electrophilicity and may improve binding to hydrophobic pockets in enzymes compared to the target’s phenyl group .

Structural and Functional Analysis Table

Key Research Findings

- Hydrogen Bonding and Solubility: The target compound’s five H-bond acceptors (vs.

- Pharmacological Potential: 1,3,4-Oxadiazoles are less studied than 1,2,5-oxadiazoles but show promise in kinase inhibition due to their planar structure and electron-deficient rings .

- Synthetic Accessibility : indicates commercial discontinuation of the target compound, possibly due to challenges in large-scale synthesis or stability issues .

Biological Activity

The compound 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine is a member of the oxadiazole and pyrazole family, known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Introduction of the Oxadiazole Moiety : The oxadiazole ring is synthesized by cyclizing a hydrazide with a carboxylic acid derivative.

- Coupling : The final product is obtained by coupling the pyrazole and oxadiazole moieties through an amide bond formation using coupling reagents like EDCI or DCC .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of oxadiazoles and pyrazoles exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Compounds similar to 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 5a | 35.58 | HepG2 |

| 10c | 2.86 | MCF-7 |

| DOX | 4.17 | MCF-7 |

These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and increase reactive oxygen species (ROS) levels .

The mechanism by which 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine exerts its effects involves:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : Treatment with this compound leads to cell cycle arrest and increased apoptosis rates in various cancer cell lines .

Other Biological Activities

In addition to its anticancer properties, compounds containing oxadiazole and pyrazole scaffolds have been reported to exhibit:

- Antimicrobial Activity : Various derivatives have shown effectiveness against bacterial and fungal strains.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Case Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in significant changes in cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in the G2/M phase .

- Structure–Activity Relationship (SAR) : Analysis of various derivatives revealed that specific substitutions on the oxadiazole and pyrazole rings significantly influenced their biological activity, emphasizing the importance of molecular structure in therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclization reactions using hydrazinium salts in alcohols (e.g., ethanol or methanol) under reflux conditions. Key intermediates like 3-aryl-2-(aminomethylen)-propannitriles (Formula IV) are condensed with hydrazine derivatives to form the pyrazole-oxadiazole scaffold. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of nitrile to hydrazinium salt) and purification via recrystallization from DMSO/water mixtures . Parallel monitoring with TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrazole NH proton appears as a singlet near δ 10–12 ppm, while oxadiazole protons (C5-H) resonate at δ 8.2–8.5 ppm. Aromatic protons from the phenyl group show splitting patterns between δ 7.2–7.8 ppm .

- IR : Stretch frequencies for C=N (oxadiazole) at 1600–1650 cm⁻¹ and NH (pyrazole) at 3200–3350 cm⁻¹ confirm functional groups .

- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~267 g/mol for C₁₁H₁₀N₆O) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens should include:

- Antibacterial assays : MIC tests against S. aureus and E. coli using agar dilution methods .

- Antioxidant activity : DPPH radical scavenging assays with IC₅₀ calculations .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤50 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance lipophilicity and target binding. For example, 4-fluorophenyl analogs show improved metabolic stability .

- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole to assess changes in hydrogen-bonding interactions .

- Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values from high-throughput screens .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMF or DMSO) at 4°C promotes crystal growth. For challenging cases, employ vapor diffusion with hexane or ether as antisolvents. Single-crystal X-ray data (e.g., R factor ≤0.05) validate bond lengths and angles, particularly the dihedral angle between pyrazole and oxadiazole rings (~25–30°), which impacts π-π stacking .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardize protocols : Ensure consistent cell lines, incubation times, and assay conditions (e.g., serum-free media vs. FBS-containing media) .

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Replicate experiments ≥3 times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.